molecular formula C15H22O3 B1209203 3H-Oxireno(7,8)naphtho(8a,1-b)furan-3-one, decahydro-4,7,9a-trimethyl-, (1aR,1bR,4R,4aS,7R,7aS,9aR)- CAS No. 87206-33-5

3H-Oxireno(7,8)naphtho(8a,1-b)furan-3-one, decahydro-4,7,9a-trimethyl-, (1aR,1bR,4R,4aS,7R,7aS,9aR)-

Cat. No.: B1209203
CAS No.: 87206-33-5
M. Wt: 250.33 g/mol
InChI Key: VWGPQZZLIAQJCE-VUDJGEMNSA-N
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Description

The compound “3H-Oxireno(7,8)naphtho(8a,1-b)furan-3-one, decahydro-4,7,9a-trimethyl-, (1aR,1bR,4R,4aS,7R,7aS,9aR)-” is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and DMSO . It is derived from plants like Artemisia annua .


Molecular Structure Analysis

The IUPAC name of the compound is (3R,3aS,5aR,6aR,6bR,9aS)-3,5a-dimethyl-9-methylenedecahydro-8H-oxireno [2’,3’:7,8]naphtho [8a,1-b]furan-8-one . The molecular formula is C15H20O3 and the molecular weight is 248.32 .


Physical and Chemical Properties Analysis

The compound has a boiling point of 398.7°C at 760 mmHg . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Properties

IUPAC Name

(4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGPQZZLIAQJCE-VUDJGEMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)OC23[C@H]1CC[C@@]4([C@H]3O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007421
Record name 4,7,9a-Trimethyldecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87206-33-5
Record name Dihydroarteannuin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,9a-Trimethyldecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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